5-(furan-2-yl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Overview
Description
5-(furan-2-yl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and indole intermediates, followed by their coupling with the pyrazolo[1,5-a]pyrimidine core. Key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the indole moiety: This involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes.
Coupling reactions: The furan and indole intermediates are coupled with the pyrazolo[1,5-a]pyrimidine core using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Final assembly: The trifluoromethyl group is introduced via nucleophilic substitution or electrophilic fluorination, and the carboxamide group is formed through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydrides.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Palladium on carbon, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation products: Furanones, quinones.
Reduction products: Amines, alcohols.
Substitution products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
5-(furan-2-yl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific kinases involved in cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe to study the binding interactions with various biological macromolecules, including proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets. This inhibition disrupts signaling pathways involved in cell growth and survival, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-(furan-2-yl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide: shares structural similarities with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Uniqueness
The presence of the trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it more effective in biological systems compared to its non-fluorinated counterparts.
Properties
IUPAC Name |
5-(furan-2-yl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N5O3/c1-13-15(16-10-14(34-2)5-6-18(16)30-13)7-8-28-23(33)17-12-29-32-21(24(25,26)27)11-19(31-22(17)32)20-4-3-9-35-20/h3-6,9-12,30H,7-8H2,1-2H3,(H,28,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHPMYMDBPKIEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCNC(=O)C3=C4N=C(C=C(N4N=C3)C(F)(F)F)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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